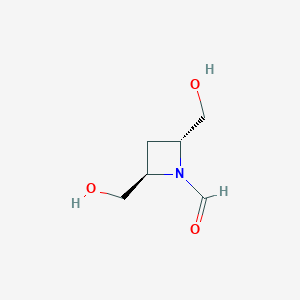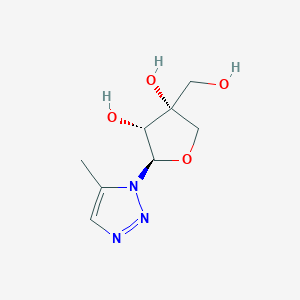
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI) is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3,4-Furandiol is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters suggested that 3,4-Furandiol derivatives can inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3,4-Furandiol in vitro and in vivo. For example, a study published in the journal Toxicology in Vitro showed that 3,4-Furandiol can induce oxidative stress and DNA damage in human liver cells at high concentrations. Another study published in the journal Food and Chemical Toxicology demonstrated that 3,4-Furandiol can cause reproductive toxicity in male rats at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Furandiol in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, 3,4-Furandiol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3,4-Furandiol is its potential toxicity at high concentrations, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-Furandiol. For example, further studies could investigate the mechanism of action of 3,4-Furandiol and its derivatives to better understand their interactions with cellular targets. Additionally, researchers could explore the potential applications of 3,4-Furandiol in the development of new materials and drug candidates. Finally, studies could investigate the safety and toxicity of 3,4-Furandiol and its derivatives in more detail to better understand their potential risks and benefits.
Conclusion:
In conclusion, 3,4-Furandiol is a versatile chemical compound with potential applications in various fields. While further research is needed to fully understand its mechanisms of action and potential risks and benefits, 3,4-Furandiol represents a promising avenue for future scientific research.
Synthesemethoden
According to a study published in the journal Organic Letters, 3,4-Furandiol can be synthesized by the reaction of furfuryl alcohol and sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to yield the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3,4-Furandiol has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. For example, a study published in the journal Biomacromolecules demonstrated that 3,4-Furandiol can be used as a building block for the synthesis of biodegradable polymers with desirable mechanical properties. Another study published in the journal Bioorganic & Medicinal Chemistry Letters showed that 3,4-Furandiol derivatives have promising antitumor activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
167030-66-2 |
|---|---|
Produktname |
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI) |
Molekularformel |
C8H13N3O4 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(2R,3R,4R)-4-(hydroxymethyl)-2-(5-methyltriazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H13N3O4/c1-5-2-9-10-11(5)7-6(13)8(14,3-12)4-15-7/h2,6-7,12-14H,3-4H2,1H3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
YNDCLCAKZOGUAH-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN=NN1[C@H]2[C@@H]([C@](CO2)(CO)O)O |
SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
Kanonische SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
Synonyme |
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



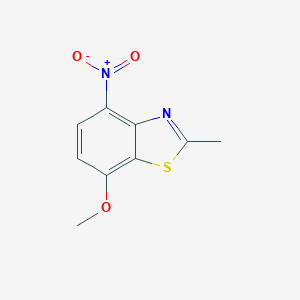

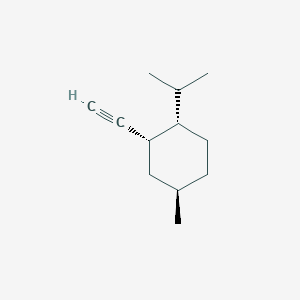
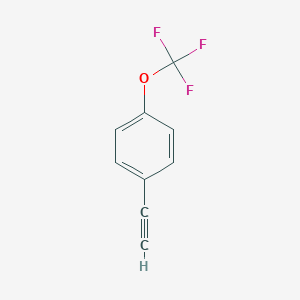
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

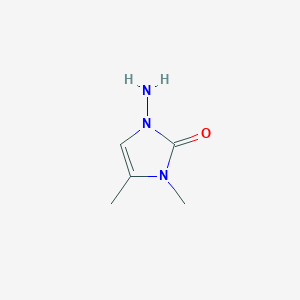
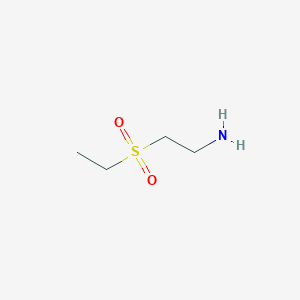
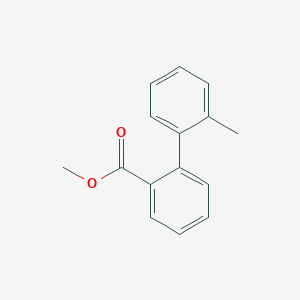
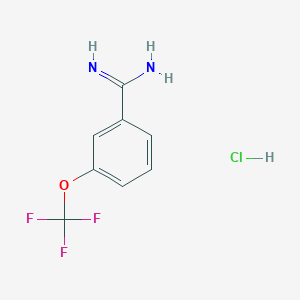
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
